CID 170923027

Description

CID 170923027 is a chemical compound isolated from citrus essential oil (CIEO) through vacuum distillation, as evidenced by its presence in distinct fractions analyzed via gas chromatography-mass spectrometry (GC-MS) . The compound’s structural elucidation (Figure 1A) reveals a terpenoid backbone with functional groups typical of bioactive volatile organic compounds. The compound’s concentration varies across CIEO fractions, with the highest yield observed in mid-polarity distillation cuts (Figure 1C) .

Properties

Molecular Formula |

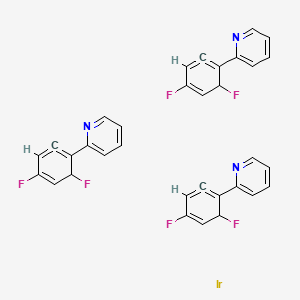

C33H21F6IrN3 |

|---|---|

Molecular Weight |

765.7 g/mol |

InChI |

InChI=1S/3C11H7F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7,10H; |

InChI Key |

ZJCTVDUAULIRNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C=CC(=CC2F)F.C1=CC=NC(=C1)C2=C=CC(=CC2F)F.C1=CC=NC(=C1)C2=C=CC(=CC2F)F.[Ir] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 170923027 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 170923027 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 170923027 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 170923027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Oscillatoxin Derivatives

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Core Structure | Terpenoid | Macrocyclic lactone | Methylated macrocyclic lactone |

| Functional Groups | Hydroxyl, carbonyl | Lactone, diene | Lactone, methyl, diene |

| Source | Citrus essential oil | Marine cyanobacteria | Marine cyanobacteria |

| Potential Bioactivity | Antimicrobial, flavoring | Cytotoxic, ichthyotoxic | Enhanced membrane permeability |

Research Findings and Methodological Insights

- Analytical Techniques : this compound was characterized using GC-MS (Figure 1B), highlighting its volatility and thermal stability . In contrast, oscillatoxins typically require liquid chromatography-tandem MS (LC-MS/MS) due to their higher molecular weight and polarity .

- Structural Divergence: While this compound’s terpenoid skeleton is less complex than oscillatoxins’ polyketide macrocycles, both classes exhibit functional groups (e.g., hydroxyl, carbonyl) that mediate biological interactions.

- Biological Implications : Oscillatoxins are potent toxins with ichthyotoxic and cytotoxic effects, whereas this compound’s citrus origin suggests roles in plant defense or aroma—a functional contrast despite structural overlaps .

Q & A

Q. How to validate hypotheses when prior studies on this compound present conflicting evidence?

- Methodological Answer :

- Falsifiability Tests : Design experiments to disprove competing hypotheses (e.g., varying pH to test stability claims).

- Bayesian Inference : Update probability of hypotheses using new data (e.g., posterior distributions for efficacy).

- Peer Review : Submit preprints for community feedback before finalizing conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.